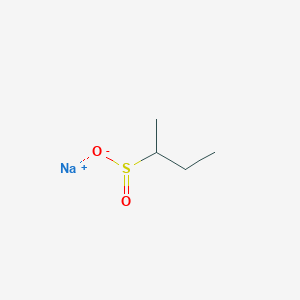

sodium butane-2-sulfinate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;butane-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S.Na/c1-3-4(2)7(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZKUNZCEPQHEK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectroscopic Data of Sodium Butane-2-sulfinate

This guide details the spectroscopic characterization of Sodium Butane-2-sulfinate (also known as Sodium sec-butylsulfinate), a reagent widely used in radical C–H functionalization chemistries (often categorized under "Baran Diversinates").

The data presented synthesizes specific structural analysis with general trends observed in aliphatic sulfinate salts, grounded in the methodologies developed by the Baran Group (Scripps Research).

Compound Identity & Significance

-

Common Name: Sodium sec-butylsulfinate; Baran Diversinate™

-

CAS Number: 1349717-43-6

-

Molecular Formula:

[3] -

Molecular Weight: 144.17 g/mol [3]

-

Structure:

Application Context:

This compound serves as a precursor for sec-butyl radicals. Unlike traditional organometallic reagents, sodium sulfinates are air-stable solids that release alkyl radicals upon oxidation (chemical or electrochemical), releasing

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection:

Due to the ionic nature of the sulfinate salt, Deuterium Oxide (

H NMR Data (Representative in

)

The spectrum is characterized by the shielding effect of the sulfinate anion (

| Position | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( |

| H-2 | Methine ( | 2.05 – 2.25 | Multiplet (dq) | 1H | |

| H-3 | Methylene ( | 1.30 – 1.60 | Multiplet | 2H | Complex |

| H-1 | Methyl ( | 1.05 – 1.15 | Doublet | 3H | |

| H-4 | Methyl ( | 0.85 – 0.95 | Triplet | 3H |

Expert Insight:

-

Chirality: The C-2 carbon is a stereocenter. While the reagent is typically supplied as a racemate, the sulfinate sulfur atom is also technically a stereogenic center (pyramidal geometry). However, in the salt form in aqueous solution, the anion is often treated as effectively achiral due to rapid exchange or solvation dynamics, unlike sulfinate esters which have fixed sulfur chirality.

-

Diagnostic Shift: The

-proton at ~2.1 ppm is significantly upfield from the corresponding sulfone (

C NMR Data (Representative in

)

| Carbon Position | Assignment | Shift ( | Notes |

| C-2 | 62.0 – 66.0 | Deshielded by Sulfur | |

| C-3 | 22.0 – 25.0 | ||

| C-1 | Methyl ( | 12.0 – 14.0 | |

| C-4 | Methyl ( | 10.0 – 12.0 |

B. Infrared (IR) Spectroscopy

The IR spectrum of sulfinate salts is distinct from sulfonates (

-

Key Bands:

-

(Asymmetric Stretch): 1020 – 1050 cm

-

(Symmetric Stretch): 950 – 990 cm

-

C-H Stretches: 2850 – 2980 cm

(Aliphatic C-H)

-

(Asymmetric Stretch): 1020 – 1050 cm

Differentiation:

Sulfonates typically absorb at higher frequencies (1150–1250 cm

C. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Negative Mode (ESI-) . Sulfinate salts exist as stable anions in solution, making ESI(-) the most sensitive detection method.

-

Target Ion:

-

Formula:

-

Calculated m/z: 121.03

-

Observed m/z: 121.0

Fragmentation Pattern (MS/MS):

Upon collision-induced dissociation (CID), sulfinates often lose

-

Parent: 121.0

-

Daughter: 57.0 (

or radical equivalent depending on mechanism, though in negative mode,

Experimental Workflow & Visualization

The following diagram illustrates the synthesis and activation pathway, highlighting the critical spectroscopic checkpoints.

Figure 1: Synthesis and Quality Control workflow for Sodium Butane-2-sulfinate. Note the critical divergence to Sulfonate impurity if stored improperly.

Protocol: Sample Preparation for Analysis

To ensure reproducible data, follow these specific preparation steps:

-

NMR Prep:

-

Weigh 10–15 mg of sodium butane-2-sulfinate.

-

Dissolve in 0.6 mL of

(99.9% D). -

Note: Do not use heat to dissolve; sulfinates can disproportionate at high temperatures in solution. If the solution is cloudy, filter through a cotton plug; cloudiness often indicates sulfone impurities.

-

-

IR Prep (ATR Method):

-

Place a small amount of solid directly on the diamond crystal.

-

Apply high pressure to ensure good contact.

-

Critical: Ensure the background is recently collected to avoid atmospheric water/CO2 interference in the fingerprint region.

-

-

Storage:

-

Store the solid under inert atmosphere (Argon/Nitrogen) at 4°C. Sulfinates are hygroscopic and prone to oxidation.

-

References

-

Baran, P. S., et al. (2012).[4][5][6][7] "Innate C-H functionalization of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411–14415.

-

Fujiwara, Y., et al. (2012).[4][5][6][7] "Practical C-H functionalization of quinones with boronic acids." Journal of the American Chemical Society, 134(3), 1494–1497.[4][5][6][7] (Foundational work on sulfinate reagents).

-

Sigma-Aldrich. "Baran Diversinates™ User Guide." Merck KGaA. (Confirming CAS and product identity).

- Vo, C. V., et al. (2014). "A practical method for the synthesis of sodium sulfinates." Tetrahedron, 70(31), 4619-4623.

Sources

- 1. Sodium butane | Sigma-Aldrich [sigmaaldrich.com]

- 2. sodium butane-2-sulfinate | 1349717-43-6 [sigmaaldrich.com]

- 3. biocompare.com [biocompare.com]

- 4. Baran Diversinates™ [sigmaaldrich.cn]

- 5. Baran Diversinates™ [sigmaaldrich.com]

- 6. Baran Diversinates™ [sigmaaldrich.com]

- 7. Baran Diversinates™ [sigmaaldrich.com]

Technical Guide: Physical Properties and Handling of Sodium Butane-2-sulfinate

Part 1: Executive Summary & Core Directive

Sodium butane-2-sulfinate (also known as sodium sec-butylsulfinate) is a specialized "Diversinate" reagent used primarily for the innate C–H functionalization of heterocycles. Unlike its linear isomer (sodium butane-1-sulfinate), this branched sulfinate allows for the direct introduction of a sec-butyl group via a radical mechanism, a transformation critical for modulating lipophilicity (LogP) and metabolic stability in drug candidates.

This guide provides an authoritative reference on its physical properties, stability profiles, and spectroscopic characterization. It addresses the common confusion between sulfinates and sulfonates and establishes a self-validating protocol for handling this air-sensitive reagent.

Part 2: Chemical Identity & Structural Specifications

Before handling, verification of the chemical identity is paramount to avoid reagent failure due to oxidation.

| Property | Specification |

| IUPAC Name | Sodium butane-2-sulfinate |

| Common Name | Sodium sec-butylsulfinate |

| CAS Number | 1349717-43-6 (Specific to sec-butyl isomer) |

| Related CAS | 2386-54-1 (Sodium 1-butanesulfonate - DO NOT USE ) |

| Molecular Formula | C₄H₉NaO₂S |

| Molecular Weight | 144.17 g/mol |

| SMILES | CCC(C)S(=O)[O-].[Na+] |

| Structure | Chiral center at C2 (Typically supplied as a racemic mixture) |

Critical Distinction: Sulfinate vs. Sulfonate

Researchers frequently misidentify oxidized samples.

-

Target (Active): Sodium butane-2-sulfinate (R-SO₂Na) – White powder, reactive radical precursor.

-

Contaminant (Inactive): Sodium butane-2-sulfonate (R-SO₃Na) – White powder, chemically inert under radical conditions.

Part 3: Physical Properties & Solubility Profile

The physical behavior of sodium butane-2-sulfinate is dictated by its ionic nature and the lipophilic sec-butyl tail.

Macroscopic Properties

| Property | Value / Observation | Technical Insight |

| Physical State | Crystalline Solid | Fine white powder; tends to clump if hygroscopic. |

| Melting Point | >200 °C (Decomposes) | Similar to the n-butyl isomer (MP 250 °C). Do not use MP for purity; use NMR. |

| Hygroscopicity | Moderate to High | Absorbs atmospheric moisture, accelerating oxidation. |

| Odor | Slight sulfurous | Distinct from the odorless sulfonate; strong stench indicates degradation to thiols/disulfides. |

Solubility & Solvent Compatibility[3]

Understanding solubility is critical for setting up biphasic radical functionalization reactions (e.g., Minisci-type).

| Solvent | Solubility | Application Context |

| Water | High (>100 mg/mL) | Ideal for aqueous biphasic reactions (Water/DCM or Water/Toluene). |

| DMSO | Soluble | Preferred solvent for NMR characterization. |

| Methanol | Soluble | Good for homogenous radical reactions. |

| DCM / Chloroform | Insoluble | Requires phase transfer catalyst (e.g., TBAB) or biphasic system. |

| Hexane / Et₂O | Insoluble | Used for washing/precipitation during purification. |

Part 4: Spectroscopic Characterization (Self-Validation)

To validate reagent quality before use, perform a ¹H NMR in DMSO-d₆. The diagnostic shift of the methine proton is the primary indicator of the sulfinate oxidation state.

Diagnostic ¹H NMR Signals (DMSO-d₆)

-

Methine (CH-SO₂Na): The proton attached to the sulfinate group is the most sensitive reporter.

-

Sulfinate (Active):

ppm (Multiplet). The sulfur lone pair shields this proton relative to the sulfonate. -

Sulfonate (Inactive):

ppm. A downfield shift indicates oxidation.

-

-

Methyl Groups:

- ppm: Triplet (terminal -CH₂-CH ₃).

- ppm: Doublet (branched -CH(CH ₃)-).

Infrared (IR) Spectroscopy

- (Sulfinate): Strong bands at 980–1050 cm⁻¹ .

-

(Sulfonate): Broad, intense bands at 1150–1250 cm⁻¹ (asymmetric stretch).

-

Protocol: If significant absorbance appears >1150 cm⁻¹, the reagent is compromised.

-

Part 5: Stability, Handling & Storage

Sodium butane-2-sulfinate is a metastable species. Its shelf-life is directly correlated with oxygen and moisture exclusion.

Degradation Pathway

The compound undergoes auto-oxidation to the thermodynamically stable sulfonate. This process is accelerated by moisture, which solubilizes the surface and increases O₂ permeability.

Figure 1: Degradation logic. Moisture acts as a catalyst by increasing the effective surface area for oxidation.

Storage Protocol

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen . Re-seal containers with Parafilm immediately after use.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress.

Part 6: Experimental Application (Baran Diversinate Protocol)

The primary utility of sodium butane-2-sulfinate is the generation of sec-butyl radicals for heteroaromatic functionalization.

Mechanism of Action

The sulfinate acts as a radical reservoir. Under oxidative conditions (typically using tert-butyl hydroperoxide, TBHP), it releases a sulfonyl radical, which rapidly extrudes SO₂ to generate the alkyl radical.

Figure 2: Radical generation pathway. The efficiency relies on the rapid desulfitisation of the intermediate sulfonyl radical.

Standard Reaction Conditions

-

Solvent: DCM/Water (2.5:1) or Trifluorotoluene/Water.

-

Oxidant: TBHP (3.0 equiv).

-

Additives: TFA (1.0 equiv) often improves yields by protonating the heterocycle, making it more electrophilic.

-

Temperature: Ambient to 50 °C.

Part 7: Synthesis Overview

If commercial stock is unavailable or degraded, sodium butane-2-sulfinate can be synthesized via the reduction of butane-2-sulfonyl chloride.

-

Precursor: Butane-2-sulfonyl chloride.

-

Reagents: Sodium sulfite (Na₂SO₃) and Sodium bicarbonate (NaHCO₃).[1]

-

Solvent: Water (heated to 70–80 °C).

-

Purification: Concentration followed by recrystallization (often from EtOH/Water) or lyophilization.

References

-

Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines with Alkanes." Journal of the American Chemical Society, 134(3), 1494–1497.[2] Link

-

Baran, P. S., et al. (2011). "Innately Radical C–H Functionalization of Heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link

-

Sigma-Aldrich. "Sodium butane-1-sulfinate (Product No. ALD00442) Physical Data." Accessed October 2023. Link

-

BLD Pharm. "Sodium butane-2-sulfinate (CAS 1349717-43-6) Safety Data Sheet." Accessed October 2023. Link

-

Muby Chemicals. "Sodium Butanesulfonate (Sulfonate vs Sulfinate Distinction)." Link

Sources

Technical Guide: Solubility & Application of Sodium Butane-2-sulfinate

This guide details the solubility profile, physicochemical properties, and reaction engineering protocols for Sodium Butane-2-sulfinate (Sodium sec-butanesulfinate). It is structured to assist researchers in optimizing C–H functionalization and sulfonylation workflows.

Executive Summary

Sodium butane-2-sulfinate (

Critical Solubility Constraint: As an ionic salt, sodium butane-2-sulfinate exhibits negligible solubility in non-polar organic solvents (e.g., Hexane, Toluene, DCM) and high solubility in polar protic/aprotic solvents (Water, DMSO). Successful application requires specific solvent systems—typically biphasic mixtures or high-dielectric media—to bridge the phase gap between the ionic reagent and the lipophilic organic substrate.

Physicochemical Profile

Structural Analysis

The compound consists of a lipophilic sec-butyl tail and a hydrophilic sulfinate anionic head.

-

Lipophilic Domain: The branched 2-butyl group increases steric bulk compared to

-butyl analogs but offers only a marginal increase in lipophilicity. -

Hydrophilic Domain: The ionic

head group dominates the solvation thermodynamics, enforcing a lattice energy that non-polar solvents cannot overcome.

Solubility Landscape

The following table categorizes solvents based on their ability to solvate sodium butane-2-sulfinate at ambient temperature (

| Solvent Class | Representative Solvents | Solubility Status | Interaction Mechanism |

| Primary Solvents | Water ( | Freely Soluble (>100 mg/mL) | Ion-dipole hydration (strong) |

| Homogeneous Reaction Media | DMSO, DMF, DMA | Soluble (10–50 mg/mL) | High dielectric constant dissociates ion pair; DMSO coordinates |

| Biphasic Component | Chloroform ( | Insoluble (<0.1 mg/mL) | Used as the organic phase in biphasic protocols (see Section 3) |

| Co-Solvents | Methanol, Ethanol | Sparingly Soluble | Proticity aids solvation; often used in mixtures (e.g., |

| Anti-Solvents | Hexane, Diethyl Ether, Toluene | Insoluble | Lattice energy >> Solvation energy |

Reaction Engineering & Protocols

Since the reagent is insoluble in the solvents typically used to dissolve organic drug scaffolds (DCM, THF), reaction conditions must be engineered to overcome this phase barrier. Two primary workflows are field-proven:

Protocol A: Homogeneous System (DMSO)

Best for: Polar substrates or when high reagent concentration is required.

-

Mechanism: DMSO dissolves both the ionic sulfinate and the organic heterocycle.

-

Procedure:

-

Dissolve the heteroaromatic substrate (1.0 equiv) in DMSO (

M). -

Add Sodium Butane-2-sulfinate (2.0 – 3.0 equiv).

-

Add oxidant (TBHP, 3.0 – 5.0 equiv) and optional acid additive (TFA or

, 1.0 equiv).[1] -

Heat to

. -

Note: The acid additive protonates the sulfinate to sulfinic acid (

) in situ, which is more soluble in organics but less stable.

-

Protocol B: Biphasic System (DCM/Water)

Best for: Lipophilic substrates and ease of workup.

-

Mechanism: The "Interfacial Radical Transfer." The sulfinate dissolves in the aqueous droplet; the oxidant generates the radical at the interface, which then diffuses into the organic layer to react with the substrate.

-

Procedure:

-

Dissolve substrate in DCM or

. -

Add Water (Ratio Organic:Aqueous = 2.5 : 1).

-

Add Sodium Butane-2-sulfinate (solid) and TBHP (70% aq. solution).

-

Vigorous Stirring is critical to maximize interfacial surface area.

-

Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate solvent system based on substrate properties.

Figure 1: Decision tree for solvent selection in sulfinate-mediated C-H functionalization.

Mechanistic Insight: The Phase Transfer Problem

Understanding why solubility dictates the protocol is crucial for troubleshooting.

-

Radical Generation: The reaction relies on the oxidative desulfinylation of the sulfinate anion (

) to generate the alkyl radical ( -

The Paradox: The anion is water-soluble; the radical is neutral and lipophilic.

-

The Solution: In the biphasic system (Protocol B), the oxidation event occurs at the aqueous-organic interface. The resulting sec-butyl radical (

) rapidly partitions into the DCM layer where it attacks the heterocycle.

Figure 2: Mechanistic flow of the biphasic radical functionalization.

Synthesis of Sodium Butane-2-sulfinate

If the reagent is not commercially available in the specific sec-butyl form, it can be synthesized rapidly using the DABSO (DABCO-bis(sulfur dioxide)) method, which avoids the handling of gaseous

Protocol:

-

Reagents: sec-Butylmagnesium chloride (Grignard) or sec-Butyllithium.

-

SO2 Source: DABSO (solid

surrogate). -

Workflow:

-

Suspend DABSO (0.6 equiv) in THF at

(for Li) or -

Add organometallic reagent dropwise.

-

Stir 1–2 hours.

-

Quench with aqueous

or -

Concentrate and recrystallize from Ethanol/Ether to obtain the sodium salt.

-

References

-

Fujiwara, Y., et al. (2012).[2][3][4] "Practical C–H Functionalization of Quinolines with Boronic Acids." Journal of the American Chemical Society, 134(3), 1494–1497.[2][3][4] (Foundational work on Diversinate chemistry and solvent systems).

-

O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013).[1] "Studies on the Regioselectivity of C–H Functionalization of Heterocycles." Journal of the American Chemical Society, 135(32), 12122–12134. (Detailed analysis of solvent effects including DMSO vs. biphasic conditions).

-

Sigma-Aldrich. "Baran Diversinates™ User Guide." (Technical documentation on standard operating procedures for sulfinate reagents).

- Lennon, B. C., et al. (2016). "Sulfinates as Radical Precursors: Synthesis and Application." Chemical Reviews, 116.

Sources

The Renaissance of Radical Precursors: A Technical Guide to Aliphatic Sulfinate Salts

Executive Summary: From Obscurity to Ubiquity

For decades, aliphatic sulfinate salts (

This guide analyzes the trajectory of these salts from the 1991 "Langlois Reagent" to the modern "Baran Diversinates," providing the mechanistic insights and protocols necessary to deploy them in late-stage pharmaceutical diversification.

Historical Genesis & Evolution

The history of aliphatic sulfinates is a story of re-discovery. While the synthesis of sulfinate salts via the reduction of sulfonyl chlorides was established in the mid-20th century (e.g., Haszeldine, 1955), their potential as radical precursors remained dormant until the specific chemistry of the trifluoromethyl group forced a breakthrough.

The Spark: The Langlois Reagent (1991)

In 1991, Bernard R. Langlois at Rhône-Poulenc reported a method to trifluoromethylate electron-rich aromatics using sodium trifluoromethanesulfinate (

-

The Insight: Langlois recognized that the

radical is unstable and rapidly extrudes -

The Limitation: The scope was narrow, limited mostly to electron-rich systems, and the reagent remained a niche tool for two decades.

The Renaissance: The Baran Era (2011–2013)

In 2011, the Baran lab (Scripps Research) revisited Langlois' chemistry, proving it could functionalize biologically relevant heterocycles (e.g., caffeine, uracils) directly. This success prompted a critical question: Could this be expanded beyond

The challenge was that simple alkyl sulfinates (e.g., Sodium Isopropylsulfinate) were often hygroscopic, difficult to handle, or poorly soluble in the organic solvents required for radical chemistry.

-

The Zinc Breakthrough (2012): The Baran group discovered that Zinc Sulfinates (

) solved these problems. They were:-

Bench Stable: Non-hygroscopic free-flowing powders.

-

Solubility Tuned: The zinc coordination sphere allowed for better performance in mixed organic/aqueous systems (the "Goldilocks" zone for radical solubility).

-

Mechanistically Superior: Zinc salts often exhibited a "slow-release" profile for radicals, preventing side reactions like radical-radical recombination.

-

Figure 1: The evolutionary timeline of sulfinate salt chemistry, highlighting the transition from niche fluorination reagents to general alkylation tools.[1][2][3][4]

Mechanistic Underpinnings[6]

Understanding the mechanism is crucial for troubleshooting failed reactions. The reaction is a Minisci-type radical substitution , but unlike traditional Minisci reactions (which use carboxylic acids and silver/persulfate), sulfinates operate under milder oxidative conditions.

The Radical Cascade

The reaction proceeds via a Single Electron Transfer (SET) oxidative desulfinylation.

-

Oxidation: The sulfinate anion (

) is oxidized by the tert-butoxy radical ( -

Fragmentation: The resulting sulfonyl radical (

) is unstable. It extrudes -

Addition: The nucleophilic alkyl radical (

) attacks the protonated (electron-deficient) heterocycle. -

Rearomatization: The radical intermediate is oxidized (by TBHP or another oxidant), and a proton is lost to restore aromaticity.

Why Sulfinates Fail (and How to Fix It)

-

Radical Polarity Mismatch: Alkyl radicals are nucleophilic. They react best with electron-deficient heterocycles (protonated pyridines, quinolines). They react poorly with electron-rich systems (furans, thiophenes) unless the radical itself is electrophilic (like

or -

Solvent Effects: The reaction requires a biphasic mixture (often DCM/Water or DMSO/Water) to solubilize both the inorganic salt and the organic substrate.

Figure 2: The oxidative desulfinylation pathway. Note the irreversible loss of SO2 as the driving force.

Synthesis Protocols

While many sulfinates are now commercially available ("Diversinates"), synthesizing them in-house is often necessary for custom alkyl groups.

Comparison of Salt Forms

| Feature | Sodium Sulfinates ( | Zinc Sulfinates ( |

| Stability | Variable (often hygroscopic) | High (Bench stable, non-hygroscopic) |

| Solubility | High in Water, Low in Organics | Amphiphilic (Soluble in DMSO/Water mix) |

| Reactivity | Fast release (can lead to recombination) | Controlled release (reservoir effect) |

| Synthesis | Sulfite reduction or ester hydrolysis | Zinc dust reduction of sulfonyl chloride |

Protocol: Preparation of Zinc Isopropylsulfinate

Reference: Fujiwara, Y., et al. Nature 2012.

Reagents:

-

Isopropylsulfonyl chloride (1.0 equiv)

-

Zinc dust (2.0 equiv, <10 micron particle size preferred)

-

Water (concentration ~0.5 - 1.0 M relative to substrate)

Procedure:

-

Setup: To a vigorously stirring suspension of Zinc dust in water at room temperature, add the sulfonyl chloride dropwise. ( Note: The reaction is exothermic; use a water bath if scaling >10g).

-

Reaction: Stir vigorously for 2–4 hours. The mixture will turn into a thick white slurry.

-

Workup: Filter the slurry to remove excess metallic zinc.

-

Concentration: The filtrate (containing the zinc sulfinate) is concentrated in vacuo.

-

Critical Step: Azeotrope with toluene or ethanol to remove residual water if a dry powder is required.

-

-

Purification: Triturate the resulting solid with DCM or Ether to remove organic impurities. Filter and dry the white solid.

Validation:

-

1H NMR (D2O): Check for the shift of the

-proton relative to the starting chloride. -

Physical: Should be a free-flowing white powder. If sticky, it is likely wet or contaminated with zinc chloride hydrates.

Application Protocol: Innate C-H Functionalization

This protocol describes the alkylation of a heterocycle (e.g., Caffeine or Quinine) using a Zinc Sulfinate.[4]

Standard Conditions (Baran Method):

-

Dissolution: Dissolve the heterocycle (1.0 equiv) and Zinc Sulfinate (2.0–3.0 equiv) in a solvent mixture of DCM:Water (2.5:1) .

-

Note: For polar substrates, use DMSO:Water.

-

-

Acidification: Add Trifluoroacetic Acid (TFA) (1.0 equiv).

-

Why? Protonation of the heterocycle increases its electrophilicity, making it more receptive to the nucleophilic alkyl radical.

-

-

Initiation: Cool to 0°C (optional, controls exotherm) and add tert-Butyl Hydroperoxide (TBHP) (70% aq., 3.0–5.0 equiv) dropwise.

-

Reaction: Stir vigorously at Room Temperature for 12–24 hours.

-

Quench: Carefully quench with saturated aqueous sodium bicarbonate (

) and sodium thiosulfate ( -

Isolation: Extract with DCM/EtOAc, dry over

, and purify via column chromatography.

Self-Validating Checkpoints:

-

Gas Evolution: You should observe bubbling (

release) upon TBHP addition. No bubbles = No radical formation. -

Color Change: Reaction mixtures often transiently turn yellow/orange due to radical intermediates.

References

-

Langlois, B. R., et al. (1991).[5] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters.

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., & Baran, P. S. (2012). Practical and innate C-H functionalization of heterocycles. Nature.

-

Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). [6]

-

O'Hara, F., et al. (2013). A Zinc Sulfinate Toolkit for Organic Synthesis. Journal of the American Chemical Society.

-

Smith, J. M., et al. (2018). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry. [7]

Sources

- 1. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]

- 2. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phil Baran on the Quest to Make Chemistry Boring Again [bio-itworld.com]

- 5. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocols: Leveraging Sodium Butane-2-sulfinate for the Strategic Formation of sec-Butyl Sulfones

Abstract

The sulfone functional group is a cornerstone in modern medicinal chemistry and materials science, valued for its metabolic stability, hydrogen bond accepting capability, and unique stereoelectronic properties. Sodium sulfinates have emerged as superior precursors for installing the sulfonyl moiety, offering significant advantages in stability, handling, and safety over traditional reagents like sulfonyl chlorides.[1] This guide provides a comprehensive overview and detailed protocols for the application of sodium butane-2-sulfinate, a versatile reagent for constructing sterically-defined sec-butyl sulfones. We will explore its utility in transition-metal-catalyzed cross-coupling reactions and radical-mediated transformations, providing researchers with the foundational knowledge and practical steps to effectively incorporate this valuable building block into their synthetic programs.

Introduction: The Value of Sulfinates in C–S Bond Formation

The construction of carbon-sulfur bonds is a fundamental transformation in organic synthesis, enabling access to a wide array of organosulfur compounds with significant biological and material applications.[2][3] Among these, sulfones (R-SO₂-R') are particularly prominent. Historically, their synthesis often involved harsh oxidative conditions or the use of moisture-sensitive and odorous reagents.

The advent of sodium sulfinate salts (RSO₂Na) has revolutionized this field. These compounds are typically bench-stable, crystalline solids that are easy to handle and store, making them ideal reagents for a variety of synthetic transformations.[1] Their reactivity is highly tunable; they can function as nucleophiles or, under appropriate conditions, as precursors to sulfonyl radicals, opening up diverse pathways for C–S bond formation.[4][5] This dual reactivity makes them powerful coupling partners for synthesizing sulfones, sulfonamides, and thiosulfonates.[1]

This document focuses specifically on sodium butane-2-sulfinate , a reagent that provides access to sec-butyl sulfones. The introduction of this secondary alkyl group can be crucial for modulating the physicochemical properties of a lead compound in drug discovery, such as solubility, lipophilicity, and metabolic profile.

Reagent Profile and Handling

Sodium Butane-2-sulfinate

-

Formula: C₄H₉NaO₂S

-

Appearance: White to off-white crystalline solid.

-

Properties: Like most sodium sulfinates, it is non-volatile, generally odorless, and stable to air and moisture, facilitating straightforward handling and weighing in a standard laboratory environment.[1]

-

Preparation: While not as widely commercially available as simpler analogs, sodium butane-2-sulfinate can be readily prepared in the laboratory. The most common method involves the reduction of the corresponding butane-2-sulfonyl chloride with a mild reducing agent such as sodium sulfite in an aqueous medium. This classical approach, while effective, may have limitations regarding functional group tolerance on more complex substrates.[1]

Key Advantages over Sulfonyl Chlorides:

-

Stability: Bench-stable solid versus moisture-sensitive liquid/solid.

-

Safety: Non-corrosive and less toxic.

-

Handling: Odorless and easy to weigh accurately.

Core Synthetic Applications & Mechanistic Considerations

Sodium butane-2-sulfinate is a versatile precursor for forming C(sp²)–S and C(sp³)–S bonds, primarily through two major mechanistic pathways.

Caption: Dual reactivity modes of sodium butane-2-sulfinate.

A. Transition-Metal Catalyzed Cross-Coupling: Modern synthetic chemistry heavily relies on transition-metal catalysis to forge C–S bonds under mild and predictable conditions. Palladium and Nickel catalysts are particularly effective for coupling sulfinate salts with aryl or vinyl halides/triflates.[6][7] A key advantage of these methods is their exceptional functional group tolerance. Recent advancements in dual Nickel/photoredox catalysis have enabled these couplings to proceed at room temperature under visible light irradiation, representing a significant step forward in sustainable chemistry.[8]

B. Radical-Mediated Sulfonylation: Sodium sulfinates can be oxidized to form sulfonyl radicals (RSO₂•) via single-electron transfer (SET). This process can be initiated by chemical oxidants, electrochemistry, or, most commonly, by photoredox catalysis.[1] The resulting electrophilic sulfonyl radical readily engages with electron-rich species like alkenes and alkynes in radical addition reactions, providing a powerful method for constructing C(sp³)–S bonds and accessing complex alkyl sulfones.[9]

Experimental Protocols

The following protocols are designed as robust starting points for researchers. As with any reaction, optimization of parameters such as solvent, temperature, and catalyst loading may be necessary for specific substrates.

Workflow Overview

Caption: General workflow for C-S bond formation reactions.

Protocol 1: Ni/Photoredox Dual Catalytic Coupling of an Aryl Bromide

This protocol leverages the mild conditions of dual catalysis to synthesize aryl sec-butyl sulfones at room temperature.[6][8] The mechanism involves a synergistic interplay between a photocatalytic cycle that activates the sulfinate and a nickel cycle that performs the cross-coupling.

Materials:

-

Aryl Bromide (1.0 equiv, 0.5 mmol)

-

Sodium Butane-2-sulfinate (1.5 equiv, 0.75 mmol)

-

NiBr₂·glyme (5 mol%, 0.025 mmol)

-

4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol%, 0.025 mmol)

-

fac-Ir(ppy)₃ (1 mol%, 0.005 mmol)

-

Anhydrous Dimethylformamide (DMF) (0.1 M, 5 mL)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Blue LED light source (450 nm)

Procedure:

-

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, sodium butane-2-sulfinate, NiBr₂·glyme, dtbbpy, and fac-Ir(ppy)₃.

-

Add the anhydrous DMF via syringe.

-

Degas the reaction mixture by three freeze-pump-thaw cycles or by sparging with argon for 15 minutes.

-

Place the sealed flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired aryl sec-butyl sulfone.

Causality and Rationale:

-

fac-Ir(ppy)₃: This photocatalyst absorbs blue light and enters an excited state, which is sufficiently reducing to activate the sodium sulfinate via SET, generating a sulfonyl radical.

-

NiBr₂·glyme/dtbbpy: This forms the active Ni(0) catalyst, which undergoes oxidative addition into the aryl bromide C-Br bond. The resulting Ni(II) complex then intercepts the sulfonyl radical to form the C–S bond and regenerate the catalyst.[6]

-

Anhydrous DMF: A polar aprotic solvent is required to dissolve the ionic sulfinate salt and the organometallic intermediates.

Caption: Simplified mechanism for Ni/Photoredox dual catalysis.

Protocol 2: Radical Hydrosulfonylation of an Alkene

This method is ideal for creating C(sp³)–S bonds and is particularly useful for late-stage functionalization. It relies on the photocatalytic generation of a sulfonyl radical which then adds across a C=C double bond.

Materials:

-

Alkene (1.0 equiv, 0.5 mmol)

-

Sodium Butane-2-sulfinate (2.0 equiv, 1.0 mmol)

-

Rose Bengal or Eosin Y (2 mol%, 0.01 mmol)

-

Acetic Acid (2.0 equiv, 1.0 mmol)

-

Acetonitrile (MeCN) (0.1 M, 5 mL)

-

Reaction vial with a magnetic stir bar

-

Green or White LED light source

Procedure:

-

To a reaction vial, add the alkene, sodium butane-2-sulfinate, and the photocatalyst (e.g., Rose Bengal).

-

Add acetonitrile and acetic acid via syringe.

-

Seal the vial and place it under vigorous stirring, irradiating with the appropriate light source (Green LED for Rose Bengal/Eosin Y).

-

Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 4-12 hours.

-

Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of water and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (to remove acetic acid) and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify by flash column chromatography to afford the alkyl sec-butyl sulfone.

Causality and Rationale:

-

Organic Dye Photocatalyst: Inexpensive dyes like Rose Bengal or Eosin Y can effectively generate the sulfonyl radical from the sulfinate salt under visible light.[9]

-

Acetic Acid: A proton source is often required to facilitate the hydrogen atom transfer (HAT) step that terminates the radical chain reaction, delivering the final hydrosulfonylated product.

-

Acetonitrile: A suitable solvent that dissolves the reactants and does not interfere with the radical process.

Data Summary and Troubleshooting

The choice of method depends on the desired bond and available starting materials. The table below summarizes the key features of the presented protocols.

| Feature | Protocol 1: Ni/Photoredox Coupling | Protocol 2: Radical Hydrosulfonylation |

| Bond Formed | C(sp²)–S | C(sp³)–S |

| Coupling Partner | Aryl/Vinyl Halides & Triflates | Alkenes & Alkynes |

| Key Reagents | Ni Catalyst, Ir/Ru Photocatalyst, Ligand | Organic Dye Photocatalyst, Acid |

| Conditions | Room Temp, Inert Atmosphere | Room Temp, Air Tolerant (often) |

| Pros | Excellent functional group tolerance, broad scope. | Metal-free (catalyst), good for complex scaffolds. |

| Cons | Requires expensive catalysts and inert conditions. | Substrate may undergo side reactions (e.g., polymerization). |

Common Troubleshooting:

-

Low or No Conversion:

-

Ensure all reagents are pure and solvents are anhydrous (especially for Protocol 1).

-

Verify the activity of the catalyst; use a fresh batch if necessary.

-

Check the light source for correct wavelength and sufficient intensity.

-

Degas the reaction mixture thoroughly for Protocol 1, as oxygen can quench the catalytic cycles.

-

-

Formation of Side Products:

-

Homocoupling of Sulfinate (R-SO₂-SO₂-R): This can occur if the radical generation is too fast relative to the cross-coupling. Try lowering the catalyst loading or light intensity.

-

Reduction of Aryl Halide (Ar-H): May indicate an issue with the nickel catalytic cycle. Check ligand and catalyst integrity.

-

Conclusion

Sodium butane-2-sulfinate is a highly effective and practical reagent for the synthesis of sec-butyl sulfones. Its stability and versatile reactivity allow for its use in state-of-the-art synthetic methods, including mild Ni/photoredox cross-couplings and radical additions to unsaturated systems. The protocols and insights provided in this guide equip researchers in pharmaceutical and materials science with the tools to confidently employ this reagent for the strategic construction of valuable sulfone-containing molecules.

References

- Electrochemical Formation of C-S Bonds from CO2 and Small Molecule Sulfur Species. ChemRxiv.

- Electrochemical Formation of C-S Bonds from CO2 and Small Molecule Sulfur Species. Cambridge Open Engage.

- Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. Chemical Science (RSC Publishing).

- Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.

- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.

- Recent advances of sodium sulfinates in radical reactions.

- A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI.

- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.

- A photochemical carbosulfonylative protocol for the formation of C–S and C–C bonds between sulfinate salts and alkenes. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.rsc.org [pubs.rsc.org]

Application Note: Protocol for Sulfonylation Reactions with Sodium Butane-2-sulfinate

Executive Summary

Sodium butane-2-sulfinate (NaSO₂sBu) is a versatile organosulfur reagent used to introduce the sec-butylsulfonyl motif (–SO₂CH(CH₃)CH₂CH₃) into organic frameworks. Unlike its use in "Diversinate" chemistry—where it serves as a radical precursor for alkylation via desulfitation—this guide focuses specifically on sulfonylation protocols where the sulfur dioxide moiety is retained to generate sulfones.

Sulfones are critical pharmacophores in medicinal chemistry, offering metabolic stability and unique hydrogen-bonding properties. This application note details three validated protocols for synthesizing sec-butyl sulfones, emphasizing the mechanistic divergence between sulfur-retentive and desulfitative pathways.

Reagent Profile & Handling

| Property | Specification |

| Chemical Name | Sodium butane-2-sulfinate |

| Formula | C₄H₉NaO₂S |

| Structure | CH₃CH₂CH(CH₃)SO₂⁻ Na⁺ |

| Appearance | White to off-white hygroscopic powder |

| Stability | Air-stable solid; store in desiccator. Solutions prone to oxidation over time. |

| Solubility | Soluble in Water, DMSO, DMF, MeOH. Insoluble in Et₂O, Hexanes. |

| Key Reactivity | Nucleophilic (at Sulfur), Radical Precursor (upon oxidation).[1] |

Handling Precaution: While the solid is stable, sulfinate salts can disproportionate or oxidize to sulfonates (R-SO₃Na) in solution if exposed to air for prolonged periods. Degas solvents for optimal yields.

Mechanistic Manifold: The "Fork in the Road"

Understanding the reactivity of secondary alkyl sulfinates is critical. They sit at a divergence point:

-

Sulfonylation (Retention): Under metal catalysis (Cu, Pd) or nucleophilic conditions, the S–atom binds to the electrophile.

-

Alkylation (Desulfitation): Under oxidative radical conditions (e.g., Ag(I)/S₂O₈²⁻), the C–S bond cleaves, releasing SO₂ and generating a sec-butyl radical.

You must choose your conditions based on your desired product.

Figure 1: Mechanistic divergence of sodium butane-2-sulfinate. Path A (Green) is the focus of this guide.

Validated Protocols

Protocol A: Copper-Catalyzed C–S Cross-Coupling (Aryl Halides)

Best for: Synthesizing aryl sec-butyl sulfones from aryl iodides or bromides. Mechanism: Cu(I)/Cu(III) catalytic cycle. The sulfinate acts as a nucleophile displacing the halide.

Reagents:

-

Aryl Iodide (1.0 equiv)

-

Sodium butane-2-sulfinate (1.5 equiv)

-

CuI (10 mol%)

-

L-Proline (20 mol%)

-

NaOH (2.0 equiv) or K₂CO₃ (2.0 equiv)

-

Solvent: DMSO (0.2 M)

Step-by-Step:

-

Setup: Flame-dry a reaction tube equipped with a magnetic stir bar.

-

Charging: Add CuI (0.1 mmol), L-Proline (0.2 mmol), Sodium butane-2-sulfinate (1.5 mmol), and NaOH (2.0 mmol).

-

Substrate: Add the Aryl Iodide (1.0 mmol). If liquid, add via syringe after solvent.

-

Solvent: Add DMSO (5 mL). Sparging with Argon for 5 mins is recommended to protect the sulfinate.

-

Reaction: Seal the tube and heat to 80–100 °C for 12–24 hours. Note: Secondary sulfinates are bulkier than primary; higher end of temp range (100°C) is often required.

-

Workup: Cool to RT. Dilute with EtOAc and water. Extract aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting:

-

Low Yield: Switch ligand to trans-1,2-cyclohexanediamine or 1,10-phenanthroline.

-

Desulfitation:[2] If you observe the alkylated arene (Ar-sBu) instead of the sulfone, lower the temperature to 80°C and ensure strictly anaerobic conditions.

Protocol B: Nucleophilic Substitution (S-Alkylation)

Best for: Synthesizing dialkyl sulfones (e.g., sec-butyl methyl sulfone). Mechanism: Classical S_N2 substitution.

Reagents:

-

Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.0 equiv)

-

Sodium butane-2-sulfinate (1.2 equiv)

-

Solvent: DMF or EtOH/H₂O (3:1)

Step-by-Step:

-

Dissolve Sodium butane-2-sulfinate (1.2 mmol) in DMF (4 mL).

-

Add Alkyl Halide (1.0 mmol) dropwise at Room Temperature.

-

Heat to 60–80 °C for 4–8 hours.

-

Monitoring: TLC usually shows a clean conversion.

-

Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with CH₂Cl₂.

Protocol C: Palladium-Catalyzed Sulfonylation

Best for: Sterically hindered aryl halides or substrates sensitive to copper conditions.

Reagents:

-

Aryl Bromide/Triflate (1.0 equiv)

-

Sodium butane-2-sulfinate (1.2 equiv)

-

Pd₂(dba)₃ (2.5 mol%)

-

Xantphos (5 mol%)

-

Cs₂CO₃ (1.5 equiv)

-

Solvent: 1,4-Dioxane or Toluene

Step-by-Step:

-

Combine Pd source, Ligand, Base, and Sulfinate in a glovebox or under Argon flow.

-

Add solvent and Aryl Halide.

-

Heat to 100 °C for 16 hours.

-

Filter through Celite and purify.

Why this works: The Pd(0) inserts into the Ar-X bond. The sulfinate undergoes transmetallation.[3] Reductive elimination yields the sulfone. Xantphos is crucial for stabilizing the Pd-sulfinate intermediate and preventing SO₂ extrusion.

Critical Analysis: Sterics and Stability

The sec-butyl group introduces steric bulk at the alpha-position relative to the sulfur.

-

Nucleophilicity: Sodium butane-2-sulfinate is slightly less nucleophilic than sodium butane-1-sulfinate (primary) due to sterics. Expect reaction times to be 20-30% longer than standard literature protocols for primary sulfinates.

-

Thermal Stability: Secondary alkyl sulfinates are more prone to thermal decomposition (releasing SO₂) than primary ones. Do not exceed 110 °C unless necessary. If higher temps are needed, use a sealed vessel to keep SO₂ in equilibrium, favoring the sulfinate.

Figure 2: Simplified Copper(I)/Proline catalytic cycle for sulfonylation.

References

-

General Copper Catalysis: Zhu, W., & Ma, D. (2005). Synthesis of Aryl Sulfones via L-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts. The Journal of Organic Chemistry, 70(7), 2696–2700. Link

-

Palladium Catalysis: Cacchi, S., et al. (2004). Palladium-catalyzed sulfonylation of aryl halides with arenesulfinates. Organic Letters, 6(13), 2133-2136. Link

- Radical vs Ionic Manifolds: Manolikakes, G. (2014). Recent Developments in the Synthesis of Sulfones. Synthesis, 46, 2283-2298.

-

Secondary Sulfinate Stability: Liu, G., et al. (2012). Copper-Catalyzed Cross-Coupling of Secondary Alkyl Halides. Journal of the American Chemical Society, 134(27), 11124-11127. Link

Sources

stereoselective synthesis using chiral sodium butane-2-sulfinate

Application Note: Stereoselective Synthesis Using Chiral Sodium Butane-2-sulfinate

Executive Summary

This application note details the methodological framework for utilizing Sodium Butane-2-sulfinate (specifically the chiral sec-butyl variants) in high-value stereoselective synthesis. While Sodium tert-butanesulfinate (and its corresponding sulfinamide, Ellman’s Reagent) is the industry standard for amine synthesis, the butane-2-sulfinate analog offers unique steric profiles and an additional stereocenter at the

Key Applications:

-

Diastereoselective S-Alkylation: Synthesis of chiral sulfones.

-

Asymmetric Condensation: Preparation of sulfinate esters.[1][2]

-

Radical Functionalization: Late-stage C-H functionalization (Baran diversification) with chiral retention.

Technical Background & Mechanistic Insight

The Reagent Profile

Sodium butane-2-sulfinate (CAS: 1349717-43-6 for generic/racemic) exists as an ambident nucleophile. Unlike the tert-butyl analog, the sec-butyl group possesses an intrinsic chiral center at the C2 position.

-

Structure:

-

Chirality Sources:

-

Carbon Chirality (

): Fixed configuration ((R) or (S)) in the alkyl chain. -

Sulfur Chirality (

): Generated upon covalent bonding (e.g., sulfinamide or sulfoxide formation).

-

The Ambident Nucleophile Challenge

The sulfinate anion can react via the Sulfur atom (soft nucleophile) to form sulfones or via the Oxygen atom (hard nucleophile) to form sulfinate esters .

-

Kinetic Control: S-alkylation is generally favored with soft electrophiles (alkyl halides) in polar aprotic solvents (DMF, DMSO).

-

Thermodynamic Control: O-alkylation is reversible; however, hard electrophiles (e.g., silyl chlorides) or specific hard-soft acid-base (HSAB) manipulations favor the ester.

Stereochemical Induction: When starting with enantiopure Sodium (S)-butane-2-sulfinate, the steric bulk and orientation of the sec-butyl group induce diastereoselectivity at the newly formed Sulfur center during nucleophilic attack. This "internal chiral auxiliary" effect is distinct from the tert-butyl series, where the alkyl group is achiral.

Strategic Pathways (Logic Diagram)

The following diagram outlines the decision matrix for utilizing this reagent, highlighting the divergence between S-attack and O-attack pathways.

Figure 1: Strategic reaction pathways for Sodium Butane-2-sulfinate, distinguishing between nucleophilic and radical manifolds.

Detailed Experimental Protocols

Protocol A: Stereoselective Synthesis of Chiral Sulfones (S-Alkylation)

Objective: To synthesize a chiral sulfone where the sec-butyl group induces stereocontrol at the

Materials:

-

Sodium (S)-butane-2-sulfinate (1.2 equiv)

-

Primary Alkyl Bromide or Benzyl Bromide (1.0 equiv)

-

Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Catalyst

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with Sodium (S)-butane-2-sulfinate (1.2 equiv) and TBAI (10 mol%).

-

Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate) under Argon atmosphere. Stir until the salt is finely suspended.

-

Addition: Add the alkyl bromide dropwise at 0°C.

-

Expert Note: Low temperature is crucial to suppress O-alkylation (sulfinate ester formation), which is entropically favored at higher temperatures.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LC-MS.

-

Workup: Quench with water. Extract with Ethyl Acetate (x3). Wash organic layer with LiCl (5% aq) to remove DMF.

-

Purification: Silica gel chromatography.

-

Data Validation: Confirm structure via

H NMR (look for sec-butyl multiplets) and Chiral HPLC for diastereomeric purity if the electrophile was prochiral.

Protocol B: Synthesis of Chiral Sulfinamides (The "Advanced Ellman" Approach)

Objective: To convert the sulfinate salt into a sulfinamide, which can then be used for chiral amine synthesis.[3] This creates a sec-butyl sulfinamide, a congener to Ellman's reagent with different steric properties.

Materials:

-

Sodium (S)-butane-2-sulfinate (1.0 equiv)

-

Oxalyl Chloride (1.1 equiv)

-

Amine (

) or LiHMDS (for primary sulfinamide) -

Base:

or Pyridine

Step-by-Step Methodology:

-

Activation (In situ Sulfinyl Chloride formation):

-

Suspend Sodium (S)-butane-2-sulfinate in THF at -78°C.

-

Add Oxalyl Chloride dropwise. Stir for 30 mins.

-

Mechanistic Check: This generates (S)-butane-2-sulfinyl chloride. Note that the stereocenter at Sulfur is dynamically racemizing at RT but can be controlled at low temps or via kinetic resolution with the amine.

-

-

Nucleophilic Substitution:

-

Add the amine solution (with base) slowly to the sulfinyl chloride at -78°C.

-

-

Stereocontrol:

-

Unlike the tert-butyl analog, the sec-butyl group provides a "matched/mismatched" scenario. If using a chiral amine, high

is achieved.[4] If using LiHMDS (to make the primary sulfinamide), the product will be a mixture of diastereomers at Sulfur unless a chiral ligand is used.

-

-

Isolation: Standard aqueous workup and crystallization.

Data Analysis & Validation

When comparing the sec-butyl reagent to the standard tert-butyl reagent, the following physicochemical differences must be accounted for in method development:

| Feature | Sodium tert-Butanesulfinate | Sodium sec-Butanesulfinate | Impact on Protocol |

| Steric Bulk | High (Spherical) | Moderate (Linear/Branched) | sec-Butyl allows S-alkylation of more hindered electrophiles. |

| Chirality | Achiral Alkyl Group | Chiral Alkyl Group (C2) | Potential for double stereodifferentiation (C-center + S-center). |

| Electronic | Strong +I Effect | Moderate +I Effect | sec-Butyl sulfones are slightly more acidic at the |

| Stability | High | Moderate | sec-Butyl intermediates are more prone to thermal disproportionation. |

References

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.Chemical Reviews, 2020.

-

Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 2022.[2]

-

Synthesis and applications of sodium sulfinates (RSO2Na). RSC Advances, 2021.[5]

-

[Link]

-

- Practical Synthesis of Sodium Butane-1-sulfinate (Baran Sulfinate) and analogs.Sigma-Aldrich Technical Library.

-

Ellman’s Reagent: tert-Butanesulfinamide.Organic Syntheses, 1999. (Foundational context for sulfinamide chemistry).

-

[Link]

-

Sources

- 1. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]

- 2. www3.ntu.edu.sg [www3.ntu.edu.sg]

- 3. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective synthesis of mexiletine and structural analogs with chiral tert-butanesulfinamide – CIRM [cirm.ca.gov]

- 5. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Radical Initiation & C-H Functionalization with Sodium Butane-2-sulfinate

Executive Summary

This guide details the experimental protocol for utilizing sodium butane-2-sulfinate as a radical precursor for the direct installation of sec-butyl groups onto heteroaromatic scaffolds. Unlike traditional cross-coupling methods requiring pre-functionalized halides, this protocol leverages innate C-H functionalization via oxidative desulfinylation.

This method is critical for Medicinal Chemistry programs aiming to improve Fsp³ character (fraction of saturated carbon atoms), which correlates with higher clinical success rates by improving solubility and metabolic stability compared to flat aromatic analogs.

Mechanistic Principles

The reaction operates via a radical pathway known as oxidative desulfinylation . Sodium butane-2-sulfinate acts as a "masked" alkyl radical. Under oxidative conditions, the sulfinate is converted to a sulfonyl radical, which rapidly extrudes sulfur dioxide (

Reaction Pathway

The sec-butyl radical (

Figure 1: Mechanistic pathway of oxidative desulfinylation and radical addition.

Experimental Protocol

Reagent & Equipment Requirements

| Component | Specification | Purpose |

| Substrate | Heterocycle (1.0 equiv) | Target for functionalization. |

| Reagent | Sodium Butane-2-sulfinate (3.0 equiv) | Radical precursor. |

| Oxidant | TBHP (70% aq.) (3.0 - 5.0 equiv) | Initiates radical formation; re-aromatizes product. |

| Solvent | DMSO / Water (2.5 : 1 v/v) | Critical:[1] Ensures solubility of sulfinate salts. |

| Acid | TFA (1.0 equiv) | Optional: Protonates substrate to increase electrophilicity. |

| Vessel | 2-5 mL Dram Vial with Teflon cap | Open-air compatible (no inert gas needed). |

Standard Operating Procedure (SOP)

Safety Note: This reaction generates sulfur dioxide (

Step 1: Setup

-

Weigh the Heterocycle substrate (0.2 mmol, 1.0 equiv) into a dram vial equipped with a magnetic stir bar.

-

Add Sodium Butane-2-sulfinate (0.6 mmol, 3.0 equiv).

-

Optional: If the substrate is a basic pyridine/quinoline, add TFA (0.2 mmol, 1.0 equiv) to activate the ring.

Step 2: Solvent & Initiation

-

Add DMSO (1.2 mL) and Water (0.5 mL). The biphasic nature helps regulate the radical concentration.

-

Stir vigorously to create an emulsion/suspension.

-

Add TBHP (70% in water) (0.6 mmol, 3.0 equiv) dropwise.

-

Note: A slight exotherm or gas evolution (

) may be observed.

-

Step 3: Reaction & Monitoring

-

Stir at Room Temperature (23°C) for 30 minutes.

-

Heat to 50°C and stir for 12–24 hours.

-

Why heat? Alkyl sulfinates desulfinylate slower than fluorinated analogs. Heat promotes the

extrusion.

-

-

Monitor: Check via LC-MS. Look for the Mass [M + 57] (Addition of

).

Step 4: Workup

-

Quench by adding saturated aq. NaHCO₃ (3 mL) to neutralize the acid and any remaining sulfinic acid.

-

Extract with Ethyl Acetate (3 x 5 mL).

-

Wash combined organics with Brine (to remove DMSO).

-

Dry over

, filter, and concentrate.

Figure 2: Step-by-step workflow for radical alkylation.

Optimization & Troubleshooting

Radical reactions are highly substrate-dependent. Use this matrix to optimize low-yielding reactions.

Optimization Matrix

| Variable | Standard Condition | Optimization A (Low Conversion) | Optimization B (Decomposition) |

| Solvent | DMSO/H₂O (2.5:1) | Switch to DCM/H₂O (2:1) (Biphasic) | Reduce Water ratio; try pure DMSO. |

| Oxidant | TBHP (3 equiv) | Increase to 5 equiv ; Add in portions (0h, 2h, 4h). | Switch to (NH₄)₂S₂O₈ (Persulfate). |

| Temp | 50°C | Increase to 80°C (pushes desulfinylation). | Lower to RT ; add AgNO₃ (10 mol%) catalyst. |

Troubleshooting Guide

-

Problem: No Reaction (Starting Material recovered).

-

Cause: The sulfinate is not oxidizing, or the radical is not desulfinylating.

-

Solution: Add a catalyst.[2] Silver Nitrate (AgNO₃, 10-20 mol%) dramatically lowers the oxidation potential of the sulfinate, allowing reaction at room temperature.

-

-

Problem: Complex Mixture/Polyalkylation.

-

Cause: The product is more electron-rich than the starting material (common with alkyl groups), making it prone to a second radical attack.

-

Solution: Stop the reaction at 60-70% conversion. Use a slight excess of substrate if the material is cheap.

-

-

Problem: Poor Solubility.

-

Solution: If the substrate is lipophilic, DMSO/Water may cause it to crash out. Switch to DCM/Water or TFT (Trifluorotoluene)/Water .

-

References

-

Original Methodology (Zinc/Sodium Sulfinates): Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Boronic Acids. Nature. [Link] (Note: This seminal paper established the "innate C-H functionalization" logic used for sulfinates).

-

Sulfinate Reagent Review: Reddy, R. J., & Kumari, A. H. (2021).[3][1][4][5][6] Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]

-

Application to Papaverine (Case Study): Krenske, E. H., et al. (2016). Reaction of Papaverine with Baran Diversinates™. Molecules. [Link] (Demonstrates solvent screening DMSO vs DCM for alkyl vs fluoroalkyl sulfinates).

-

Electrochemical Perspectives: Mei, H., et al. (2020).[2][4] Chemistry of electrochemical oxidative reactions of sulfinate salts. Green Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry of electrochemical oxidative reactions of sulfinate salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Alkyl Sulfinates for Radical Cross-Coupling - Enamine [enamine.net]

Troubleshooting & Optimization

Technical Support Center: Sodium Butane-2-Sulfinate Applications

Welcome to the technical support center for sodium butane-2-sulfinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving sodium butane-2-sulfinate. The solutions provided are based on established chemical principles and field-proven insights.

Issue 1: Low or No Yield of the Desired Sulfone Product

Question: I am attempting to synthesize a sulfone via a radical addition/substitution reaction with an alkyl halide/alkene, but I am observing very low conversion of my starting materials and a low yield of the desired sulfone. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in sulfonylation reactions using sodium butane-2-sulfinate often stem from issues with radical initiation, the stability of the aliphatic sulfonyl radical, or competing side reactions. Let's break down the potential causes and solutions:

-

Inadequate Radical Generation: The formation of the butane-2-sulfonyl radical is the critical first step in many of these reactions. If the initiation is inefficient, the entire reaction will be sluggish.

-

Causality: Many radical initiators (like AIBN or di-tert-butyl peroxide) have specific temperature ranges for optimal decomposition. Similarly, photoredox or electrochemical methods require precise conditions to generate the radical species effectively.[1]

-

Solution:

-

Verify Initiator Conditions: Ensure your reaction temperature is appropriate for the chosen thermal initiator's half-life. For photoredox catalysis, check the wavelength of your light source and the compatibility of your catalyst.

-

Degas the Solvent: Oxygen can quench radical reactions. Ensure your solvent is thoroughly degassed by sparging with an inert gas (N₂ or Ar) or by several freeze-pump-thaw cycles.

-

Increase Initiator Concentration: A modest increase in the initiator concentration (e.g., from 5 mol% to 10 mol%) can sometimes improve the rate of reaction.

-

-

-

Instability of the Aliphatic Sulfonyl Radical: Aliphatic sulfonyl radicals can be less stable than their aromatic counterparts. This can lead to premature termination or undesired side reactions.[2]

-

Causality: The butane-2-sulfonyl radical, once formed, may undergo decomposition or other non-productive pathways before it can react with your substrate.

-

Solution:

-

Increase Substrate Concentration: Keeping the concentration of the radical acceptor (your alkene or alkyl halide) high can favor the desired reaction pathway.

-

Solvent Choice: The choice of solvent can influence radical stability. Less coordinating, non-polar solvents are often preferred for radical reactions.

-

-

-

Poor Quality of Sodium Butane-2-Sulfinate: The purity of the sulfinate salt is crucial. It can be hygroscopic and may contain impurities like the corresponding sulfonic acid, which can interfere with the reaction.[2]

-

Causality: Water can interfere with many organic reactions, and acidic impurities can promote side reactions like disproportionation.

-

Solution:

-

Dry the Reagent: Dry the sodium butane-2-sulfinate under vacuum before use, especially if it has been stored for a long time.

-

Check for Purity: If you suspect impurities, you can attempt to purify the salt by washing it with a non-polar solvent in which it is insoluble (like ether or hexanes) to remove organic impurities, followed by drying under vacuum.

-

-

Issue 2: Significant Formation of Thiosulfonate Byproduct

Question: My reaction is producing a significant amount of a byproduct that I've identified as S-(butan-2-yl) butane-2-thiosulfonate. Why is this happening and how can I prevent it?

Answer:

The formation of a thiosulfonate is a classic side reaction for sulfinate salts, arising from a process called disproportionation. This is particularly prevalent under acidic conditions or in the presence of certain reagents.

-

Mechanism of Thiosulfonate Formation: Sodium sulfinates can undergo a disproportionate coupling reaction, especially when activated by a Lewis acid like BF₃·OEt₂ or under acidic conditions.[3][4] In this process, one sulfinate molecule is effectively oxidized and another is reduced, leading to the formation of a thiosulfonate.

-

Causality: The presence of protons or a Lewis acid can generate sulfinic acid, which can then react with another sulfinate molecule. This pathway competes directly with the desired sulfone formation.[5]

-

Solution:

-

Maintain Neutral or Basic Conditions: Avoid acidic conditions unless the specific protocol requires it. If your substrate or other reagents are acidic, consider adding a non-nucleophilic base to the reaction mixture.

-

Re-evaluate Catalysts/Additives: If you are using additives like BF₃·OEt₂, be aware that they are known to promote this side reaction.[3] You may need to screen other catalysts or conditions that do not favor disproportionation.

-

Control Temperature: In some cases, higher temperatures can promote side reactions. Running the reaction at the lowest effective temperature may help to minimize thiosulfonate formation.

-

-

Visualizing Competing Pathways: Sulfone vs. Thiosulfonate Formation

The following diagram illustrates the critical branch point where the sulfinate can either proceed down the desired path to form a sulfone or the undesired path to form a thiosulfonate.

Caption: Competing reaction pathways for sodium butane-2-sulfinate.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle sodium butane-2-sulfinate?

Sodium butane-2-sulfinate is generally a bench-stable solid.[2] However, it can be hygroscopic. To ensure its reactivity and longevity, it should be stored in a tightly sealed container in a cool, dry place, away from moisture. For sensitive reactions, it is best practice to dry the required amount in a vacuum oven before use.

Q2: Can sodium butane-2-sulfinate act as a nucleophile? What determines S- vs. O-alkylation?

Yes, the sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or one of the oxygen atoms.

-

S-alkylation (reaction at the sulfur atom) leads to the formation of sulfones . This is typically the desired outcome in many synthetic applications.

-

O-alkylation (reaction at an oxygen atom) leads to the formation of sulfinate esters .

The outcome of the reaction is influenced by Hard-Soft Acid-Base (HSAB) theory. The sulfur atom is a softer nucleophilic center, while the oxygen atoms are harder. Therefore:

-

Reaction with soft electrophiles (e.g., alkyl halides like R-I or R-Br) generally favors S-alkylation .

-

Reaction with hard electrophiles (e.g., alkyl sulfates or Meerwein's salt) can increase the proportion of O-alkylation .

Solvent choice can also play a role. Polar aprotic solvents (like DMF or DMSO) tend to favor S-alkylation.

Q3: My purification is difficult. How can I effectively remove unreacted sulfinate and other salts?

Purification can be challenging due to the polar nature of the starting material and byproducts.

-

Aqueous Workup: A standard aqueous workup is the first step. The desired sulfone product is typically soluble in organic solvents, while the sodium butane-2-sulfinate and other inorganic salts are soluble in water. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of your product.

-

Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help to remove residual water and some water-soluble impurities.

-

Column Chromatography: If the sulfone is not sufficiently pure after extraction, silica gel column chromatography is the most common method for purification. The polarity of the eluent system will depend on the specific structure of your sulfone.

-

Dealing with Sulfonic Acid Impurities: If your starting material was impure or if some of the product hydrolyzed, you may have sulfonic acid in your crude mixture. A wash with a dilute solution of sodium bicarbonate can help to remove acidic impurities by converting them to their water-soluble sodium salts.[3]

Q4: Is there a significant difference in reactivity between aliphatic and aromatic sodium sulfinates?

Yes, there can be. Aromatic sulfonyl radicals are generally more stable due to resonance stabilization with the aromatic ring. This can make them more selective and less prone to decomposition than aliphatic sulfonyl radicals.[2] Consequently, reactions involving aliphatic sulfinates like sodium butane-2-sulfinate may require more carefully optimized conditions (e.g., temperature, initiator concentration) to achieve good yields.

Summary of Troubleshooting Strategies

| Problem | Potential Cause | Recommended Solution |

| Low Sulfone Yield | Inefficient radical initiation | Optimize temperature for the initiator; degas the solvent. |

| Instability of aliphatic sulfonyl radical | Increase substrate concentration; choose a non-coordinating solvent. | |

| Poor reagent quality (hygroscopic) | Dry the sodium butane-2-sulfinate under vacuum before use. | |

| Thiosulfonate Byproduct | Acidic reaction conditions | Maintain neutral or slightly basic pH; add a non-nucleophilic base. |

| Use of Lewis acid catalysts (e.g., BF₃·OEt₂) | Be aware of this side reaction; consider alternative catalysts. | |

| Difficult Purification | Residual salts and polar impurities | Perform a thorough aqueous workup with multiple extractions and a brine wash. |

| Acidic byproducts (e.g., sulfonic acid) | Wash the organic layer with a dilute sodium bicarbonate solution. |

References

-

Jannapu Reddy, R., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 9130–9221. Available at: [Link]

- Wang, Z., et al. (2018). BF3·OEt2-Mediated Radical Disproportionate Coupling Reaction of Sodium Sulfinates: A Rapid Access to Thiosulfonates. Organic Letters, 20(21), 6896–6900. (This reference is represented in the comprehensive review by Jannapu Reddy et al., which describes this reaction.)

-

Ghosh, A., et al. (2021). Recent advances of sodium sulfinates in radical reactions. Tetrahedron, 97, 132393. Available at: [Link]

- Baran, P. S., et al. (2011). A New Reagent for the Synthesis of Aliphatic Sulfonamides. Angewandte Chemie International Edition, 50(48), 11486–11489.

-

Chen, F. (2019). Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. Available at: [Link]

-

Wang, Z., et al. (2024). Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2. Molecules, 29(15), 3426. Available at: [Link]

- CN108586302B - Synthetic method for preparing thiosulfonate based on sodium sulfinate disproportionation reaction. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 4. CN108586302B - Synthetic method for preparing thiosulfonate based on sodium sulfinate disproportionation reaction - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

Technical Support Center: Purification of Products from Sodium Butane-2-Sulfinate Reactions

Welcome to the technical support center for post-reaction purification involving sodium butane-2-sulfinate. As a versatile and widely used reagent, sodium butane-2-sulfinate is a key building block for synthesizing a range of organosulfur compounds, most notably sulfones.[1][2] However, the success of the synthesis is critically dependent on the effective purification of the target molecule from unreacted starting materials, byproducts, and reagents.

This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. It moves from general frequently asked questions to specific troubleshooting scenarios, grounding each recommendation in the fundamental principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with sodium butane-2-sulfinate?

A1: The impurity profile of your crude product is intrinsically linked to the specific reaction you are performing. However, several common impurities arise from the nature of the starting material and its typical reactions:

-

Unreacted Sodium Butane-2-Sulfinate: As a salt, it is highly polar and generally soluble in aqueous media but insoluble in many common organic solvents used for extraction (e.g., ethyl acetate, dichloromethane). Its presence is a primary concern if the reaction has not gone to completion.

-

Butane-2-sulfonic Acid/Sodium Butane-2-sulfonate: Over-oxidation of the sulfinate, either during its preparation or as a minor side reaction, can lead to the formation of the corresponding sulfonic acid or its salt.[3] These are highly polar and water-soluble.

-

Disulfone or Thiosulfonate Species: Self-condensation or reaction with sulfur-containing intermediates can sometimes occur, leading to byproducts like thiosulfonates.[1]

-